Part 1: TNK1 (Tyrosine Kinase Non-Receptor 1) - An Oncogenic Driver in Cancer
Part 1: TNK1 (Tyrosine Kinase Non-Receptor 1) - An Oncogenic Driver in Cancer
An In-depth Technical Guide to the Mechanism of Action of TNK1 and the Role of TINKs in Cancer Cells
Disclaimer: The term "TINK-IN-1" does not correspond to a recognized molecule or pathway in the current scientific literature. This guide addresses two distinct but highly relevant topics in oncology that may be related to your query: TNK1 (Tyrosine kinase non-receptor 1) , an oncogenic driver, and TINKs (Tumor-Infiltrating Natural Killer cells) , a key component of the tumor microenvironment.
TNK1 is a non-receptor tyrosine kinase that has been identified as an oncogenic driver in certain cancers.[1] Its activity is tightly regulated, and mutations can lead to its constitutive activation, promoting cancer cell growth and survival.
Core Mechanism of Action and Signaling Pathway
TNK1's function is controlled by a dynamic interplay of phosphorylation, protein-protein interactions, and ubiquitination. In its inactive state, TNK1 is sequestered by the 14-3-3 protein. This interaction is dependent on the phosphorylation of TNK1 at serine 502 (S502) by MARK (MAP/microtubule affinity-regulating kinase).[2][3]
Upon dephosphorylation or mutations that disrupt the 14-3-3 binding site, TNK1 is released. The freed TNK1 can then translocate to ubiquitin-rich cellular puncta. A key feature of TNK1 is its C-terminal ubiquitin-association (UBA) domain, which binds to poly-ubiquitin chains with high affinity.[2][3] This binding to ubiquitin is essential for the full activation of TNK1's kinase activity.[2][3] Once active, TNK1 can phosphorylate downstream substrates, such as STAT3, leading to the induction of growth factor-independent proliferation of cancer cells.[4]
The small molecule inhibitor, TP-5801, has been developed to specifically target and inhibit the kinase activity of TNK1, showing promise in preclinical models.[1][5]
Quantitative Data: Potency of the TNK1 Inhibitor TP-5801
The following table summarizes the inhibitory concentrations (IC50) of TP-5801 against TNK1 and TNK1-driven cancer cells.
| Target/Cell Line | Inhibitor | IC50 Value | Reference |
| TNK1 (in vitro kinase assay) | TP-5801 | 1.40 nM | [1][2] |
| Ba/F3 cells (WT TNK1) | TP-5801 | 76.78 nM | [1] |
| Ba/F3 cells (AAA mutant TNK1) | TP-5801 | 36.95 nM | [1] |
| L540 cells (TNK1-dependent) | TP-5801 | Low nM range | [1] |
Experimental Protocols
This protocol is adapted from commercially available kinase assay kits and published methodologies.[4][6][7][8]
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Objective: To measure the kinase activity of recombinant TNK1 and assess the potency of inhibitors.
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Materials:
-
Recombinant human TNK1 enzyme (e.g., N-terminal GST-tagged, expressed in Sf9 insect cells).[7]
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Kinase reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mg/ml BSA, 1 mM sodium orthovanadate).[6]
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ATP solution.
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Peptide substrate (e.g., CSKtide: KKKEEIYFFFG-NH2 or WASP-derived peptide).[6][7]
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TNK1 inhibitor (e.g., TP-5801) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or γ-32P-ATP for radioactive detection.
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96-well assay plates.
-
-
Procedure (Luminescent Assay):
-
Prepare serial dilutions of the TNK1 inhibitor (TP-5801) in kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
To each well of a 96-well plate, add the TNK1 enzyme, the peptide substrate, and the inhibitor at various concentrations.
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Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
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Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to convert ADP to ATP, followed by a kinase detection reagent to produce a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the TNK1 kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Procedure (Radioactive Assay): [6][9]
-
Follow a similar setup, but use γ-32P-ATP in the reaction mixture.
-
After incubation, stop the reaction by adding 10% trichloroacetic acid.
-
Spot the supernatant onto phosphocellulose paper (e.g., Whatman P81).
-
Wash the paper to remove unincorporated γ-32P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine kinase activity and inhibitor potency based on the amount of 32P incorporated into the substrate.
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Part 2: TINKs (Tumor-Infiltrating Natural Killer Cells)
TINKs are a subset of Natural Killer (NK) cells that are present within the tumor microenvironment. Their phenotype and function are often significantly altered compared to their counterparts in peripheral blood.
Role and Phenotype in the Tumor Microenvironment
TINKs generally exhibit a suppressed cytotoxic potential against cancer cells.[10] This dysfunction can be attributed to the immunosuppressive tumor microenvironment.[11] A common phenotype of TINKs across various cancers, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer, is CD56brightPerforinlow.[10] They also tend to have low to no expression of CD16 (FcγRIII), which limits their ability to perform antibody-dependent cell-mediated cytotoxicity (ADCC).[10]
Recent studies have revealed heterogeneity within the TINK population, with distinct clusters exhibiting either immune-activating (e.g., expressing TNFRSF7/CD27) or immunosuppressive (e.g., expressing SELL) phenotypes.[12] Some TINKs may also contribute to tumor progression by promoting angiogenesis.
Phenotypic Characteristics of TINKs
| Cancer Type | Phenotypic Markers | Functional State | Reference |
| NSCLC, Colorectal, Breast | CD56bright, Perforinlow, CD16low/- | Poor cytotoxicity | [10] |
| Triple-Negative Breast Cancer | Two main clusters: TNFRSF7+ (activating) and SELL+ (suppressive) | Heterogeneous | [12] |
| Melanoma | Present even in checkpoint blockade non-responders | Variable | [11] |
Experimental Protocols
This protocol provides a general framework for the isolation and analysis of TINKs.
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Objective: To isolate and characterize the phenotype and function of NK cells infiltrating a solid tumor.
-
Materials:
-
Fresh tumor tissue.
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Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of enzymes (collagenase, hyaluronidase, DNase).
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Ficoll-Paque or similar density gradient medium.
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Cell strainers.
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Magnetic-activated cell sorting (MACS) beads for depletion of non-immune cells or enrichment of CD45+ cells (e.g., CD45 MicroBeads).
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Fluorescently conjugated antibodies for flow cytometry/FACS (e.g., anti-CD3, anti-CD56, anti-CD16, anti-Perforin, anti-PD-1, etc.).
-
Flow cytometer and cell sorter.
-
Cell culture medium (e.g., RPMI-1640 with supplements).
-
-
Procedure:
-
Tumor Dissociation:
-
Mechanically mince the fresh tumor tissue into small pieces.
-
Digest the tissue with an enzymatic cocktail at 37°C with agitation to generate a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove debris.
-
-
Isolation of Tumor-Infiltrating Leukocytes (TILs):
-
Perform density gradient centrifugation (e.g., using Ficoll-Paque) to separate lymphocytes from tumor cells and red blood cells.
-
(Optional but recommended) Enrich for TILs by positive selection for CD45+ cells using MACS technology. This improves the purity of the immune cell fraction.
-
-
Isolation of TINKs:
-
Isolate NK cells from the TIL population. This can be done through:
-
Negative selection: Using a cocktail of antibodies to deplete non-NK cells (T cells, B cells, etc.), leaving an untouched population of NK cells.[13]
-
Positive selection/sorting: Using fluorescence-activated cell sorting (FACS) to specifically isolate cells with an NK cell phenotype (e.g., CD3-CD56+). This method allows for the isolation of specific NK cell subsets.
-
-
-
Phenotypic Characterization:
-
Stain the isolated TINKs with a panel of fluorescently labeled antibodies against surface and intracellular markers (e.g., CD56, CD16, NKG2D, NKp46, Perforin, Granzyme B, PD-1, TIM-3).
-
Analyze the stained cells using a multi-color flow cytometer to determine the expression profile of the TINK population.
-
-
Functional Analysis:
-
Co-culture the isolated TINKs with a target cancer cell line (e.g., K562 or a tumor-derived cell line) in a cytotoxicity assay.
-
Measure target cell lysis using methods such as chromium-51 release assay or flow cytometry-based assays.
-
Assess cytokine production (e.g., IFN-γ, TNF-α) by TINKs upon stimulation using ELISA or intracellular cytokine staining.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TP-5801 TFA - Immunomart [immunomart.com]
- 3. TP-5801 | TNK1抑制剂 | CAS 2574474-81-8 | 美国InvivoChem [invivochem.cn]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The noncatalytic regions of the tyrosine kinase Tnk1 are important for activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNK1 Kinase Enzyme System [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A Think Tank of TINK/TANKs: Tumor-Infiltrating/Tumor-Associated Natural Killer Cells in Tumor Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor-infiltrating natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypes and cytokines of NK cells in triple-negative breast cancer resistant to checkpoint blockade immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
